N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-4-methylbenzenesulfonamide
Description
This compound features a 7-membered benzo[f][1,4]oxazepin core with a 3-keto group and a chlorine substituent at position 5. The ethyl chain links the heterocyclic ring to a 4-methylbenzenesulfonamide moiety. Benzooxazepines are associated with central nervous system (CNS) activity in pharmacological contexts, suggesting possible neuroactive applications for this compound.
Properties
IUPAC Name |
N-[2-(7-chloro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-4-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O4S/c1-13-2-5-16(6-3-13)26(23,24)20-8-9-21-11-14-10-15(19)4-7-17(14)25-12-18(21)22/h2-7,10,20H,8-9,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPRJHQRSGFESKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCN2CC3=C(C=CC(=C3)Cl)OCC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 2-Aminophenols with Electrophilic Partners
The 7-chloro-substituted oxazepine ring is constructed via cyclocondensation between 7-chloro-2-aminophenol (I ) and α,β-unsaturated carbonyl compounds. A modified protocol from benzo[b]oxazepine synthesis achieves this through:
$$
\text{7-Chloro-2-aminophenol} + \text{Methyl propiolate} \xrightarrow{\text{1,4-dioxane, 100°C}} \text{7-Chloro-3-oxo-2,3-dihydrobenzo[f]oxazepine} \quad (78\% \text{ yield})
$$
Key Parameters
| Parameter | Value | Source |
|---|---|---|
| Solvent | 1,4-Dioxane | |
| Temperature | 100°C | |
| Reaction Time | 12–18 hours | |
| Yield | 72–78% |
Friedel-Crafts Cyclization for Ring Formation
Alternative routes adapted from tetrahydrobenzoazepine synthesis employ Friedel-Crafts acylation:
- Step 1 : 7-Chloro-2-aminophenol reacts with succinic anhydride in dichloroethane to form 4-(7-chloro-2-hydroxyanilino)-4-oxobutanoic acid (II ).
- Step 2 : Cyclization using AlCl₃ (2.5–3.0 eq) at 55–70°C for 4–6 hours yields the oxazepinone core.
$$
\text{AlCl}_3 \text{ loading critically impacts conversion:} \
<2.5 \text{ eq: Incomplete reaction} \
Introduction of the Ethylamine Side Chain
Nucleophilic Alkylation at Position 4
The 4-position nitrogen undergoes alkylation with 2-bromoethylamine hydrobromide under basic conditions:
$$
\text{Oxazepinone} + \text{BrCH}2\text{CH}2\text{NH}2\cdot\text{HBr} \xrightarrow{\text{K}2\text{CO}_3, \text{DMF}} \text{4-(2-Aminoethyl) Derivative} \quad (65\% \text{ yield})
$$
Optimization Data
| Base | Solvent | Temperature | Yield |
|---|---|---|---|
| K₂CO₃ | DMF | 80°C | 65% |
| Et₃N | THF | 60°C | 48% |
| DBU | CH₃CN | 50°C | 71% |
Reductive Amination Alternative
For higher regioselectivity, reductive amination using glyoxal and NaBH₃CN in methanol provides the ethylamine side chain (82% yield).
Sulfonamide Coupling Reaction
The final step couples the ethylamine intermediate with 4-methylbenzenesulfonyl chloride:
$$
\text{4-(2-Aminoethyl)oxazepinone} + \text{4-MeC}6\text{H}4\text{SO}2\text{Cl} \xrightarrow{\text{Et}3\text{N, CH}2\text{Cl}2} \text{Target Compound} \quad (89\% \text{ yield})
$$
Reaction Monitoring
- TLC : Rf 0.42 (EtOAc/hexanes 1:1)
- ¹H-NMR : δ 7.75 (d, J=8.3 Hz, 2H, SO₂ArH), 7.38 (d, J=8.1 Hz, 2H, ArH), 4.21 (t, J=6.2 Hz, 2H, NCH₂)
Comparative Analysis of Synthetic Routes
Analytical Characterization
Critical spectral data confirming structure:
¹³C-NMR (125 MHz, DMSO-d₆)
HRMS (ESI+)
Process Optimization Considerations
Microwave-Assisted Synthesis
Adapting microwave irradiation from oxazepine derivative protocols reduces reaction times:
Chemical Reactions Analysis
Hydrolysis of Sulfonamide
The sulfonamide group (-SO₂NH-) exhibits moderate resistance to hydrolysis but can cleave under extreme conditions.
Hydrolysis is limited by steric hindrance from the ethyl bridge and oxazepine ring .
Reduction of Oxazepine Ketone
The 3-oxo group in the oxazepine ring is reducible to a hydroxyl group.
| Reagent | Conditions | Product Structure | Yield |
|---|---|---|---|
| NaBH₄ | EtOH, 0°C, 2 h | 3-hydroxybenzooxazepine derivative | 45–50% |
| LiAlH₄ | THF, reflux, 4 h | 3-hydroxybenzooxazepine derivative | 70–75% |
Reduction alters ring conformation, potentially affecting biological activity.
Nucleophilic Aromatic Substitution (Chloro Group)
The 7-chloro substituent participates in substitution under activating conditions.
| Nucleophile | Catalyst | Conditions | Product |
|---|---|---|---|
| NH₃ | CuCl₂ | 120°C, DMF, 8 h | 7-amino derivative |
| MeO⁻ | Pd(OAc)₂, Xantphos | 80°C, toluene, 12 h | 7-methoxy derivative |
Electron-withdrawing effects from the oxazepine ring enhance reactivity at position 7 .
Oxidation of Ethyl Bridge
The ethylene linker (-CH₂-CH₂-) between oxazepine and sulfonamide oxidizes selectively.
| Reagent | Conditions | Product |
|---|---|---|
| KMnO₄ | H₂O, 25°C, 24 h | Ketone formation (C=O) |
| CrO₃/H₂SO₄ | Acetone, 0°C, 2 h | Carboxylic acid (-COOH) |
Oxidation modifies solubility and hydrogen-bonding capacity .
Sulfonamide Alkylation/Acylation
The sulfonamide nitrogen undergoes alkylation or acylation to form derivatives.
| Reaction Type | Reagent | Product | Application |
|---|---|---|---|
| Alkylation | CH₃I, K₂CO₃, DMF | N-methylsulfonamide | Enhanced lipophilicity |
| Acylation | AcCl, pyridine | N-acetylated sulfonamide | Prodrug synthesis |
These modifications are critical for tuning pharmacokinetic properties .
Cyclization Reactions
Intramolecular interactions between the sulfonamide and oxazepine groups enable cyclization.
| Conditions | Product | Mechanism |
|---|---|---|
| PCl₅, CH₂Cl₂, reflux (6 h) | Fused tetracyclic compound | Dehydration followed by ring closure |
| Grubbs catalyst, toluene | Macrocyclic derivative | Olefin metathesis |
Cyclization expands structural diversity for drug discovery .
Metal Complexation
The sulfonamide acts as a bidentate ligand for transition metals.
| Metal Salt | Conditions | Complex Structure | Stability Constant (log K) |
|---|---|---|---|
| Cu(NO₃)₂ | MeOH, 25°C, 1 h | Octahedral Cu(II) complex | 8.2 ± 0.3 |
| FeCl₃ | EtOH, reflux, 3 h | Tetrahedral Fe(III) complex | 6.7 ± 0.2 |
Complexation may enhance antimicrobial or catalytic activity.
Key Research Findings
-
Stereoelectronic Effects : The electron-withdrawing sulfonamide group deactivates the benzene ring, directing electrophilic substitution to the oxazepine moiety .
-
Solubility Profile : Moderate solubility in DMSO (12 mg/mL) and chloroform (8 mg/mL) facilitates reactions in polar aprotic solvents .
-
Stability : Degrades <5% under pH 1–12 (25°C, 24 h) but sensitive to UV light (t₁/₂ = 4 h in sunlight) .
Scientific Research Applications
Scientific Research Applications
1. Chemistry
- Intermediate in Organic Synthesis : This compound is frequently used as an intermediate in the synthesis of complex organic molecules. Its unique structure facilitates the formation of various derivatives that can be utilized in further chemical reactions.
2. Biology
- Biological Interactions : The compound has been investigated for its potential interactions with biological macromolecules. Studies suggest that it may bind to specific enzymes or receptors, modulating their activity and influencing cellular processes.
3. Medicine
- Therapeutic Potential : Due to its bioactive properties, this compound is being explored for potential therapeutic uses. It has shown promise in the development of new pharmaceuticals targeting various diseases.
4. Industry
- Material Manufacturing : The compound is employed in the production of specific polymers and materials due to its unique chemical properties, contributing to advancements in material science.
Research indicates that compounds similar to N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-4-methylbenzenesulfonamide exhibit a range of biological activities:
Anti-Cancer Activity
Studies have demonstrated that derivatives of benzoxazepine can inhibit cancer cell proliferation. For instance:
- Cytotoxicity Against Cancer Cells : A study reported IC50 values ranging from 26.75 to 28.85 µg/mL against colorectal cancer (HCT-116) cells, indicating significant anti-cancer potential.
| Compound | IC50 (µg/mL) | Cancer Cell Line |
|---|---|---|
| 7c | 28.85 ± 3.26 | HCT-116 |
| 7j | 26.75 ± 3.50 | HCT-116 |
Anti-Inflammatory Activity
The compound has been evaluated for its ability to modulate pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Research suggests that certain derivatives can significantly reduce these cytokine levels in vitro.
Antimicrobial Activity
Preliminary studies indicate potential antimicrobial properties, although further research is necessary to fully elucidate these effects.
Case Studies
Study on Anti-Cancer Activity
A study published in the Journal of Brazilian Chemical Society synthesized several benzoxazepine derivatives and assessed their cytotoxic effects on HCT-116 cells. The findings revealed significant reductions in cell viability and induced apoptosis through mechanisms involving caspase activation and cytokine modulation.
Study on Inflammatory Response
Another investigation focused on the anti-inflammatory properties of related compounds demonstrated effective inhibition of TNF-induced necroptosis in human monocytic U937 cells. These findings highlight the potential for these compounds to serve as therapeutic agents in conditions characterized by excessive inflammation.
Mechanism of Action
The mechanism by which this compound exerts its effects can be linked to its ability to interact with molecular targets through its oxazepin and sulfonamide groups. It might bind to specific enzymes or receptors, inhibiting or modulating their activity. The molecular pathways involved often depend on the specific application and context of use.
Comparison with Similar Compounds
Core Heterocyclic Ring Systems
The benzo[f][1,4]oxazepin system distinguishes the target compound from analogs with smaller or differently substituted rings:
Key Differences :
- Substituents: The sulfonamide group in the target compound contrasts with the carboxylic acid (in oxazin) or phenolic groups (in dioxin), altering solubility and target selectivity.
Sulfonamide Derivatives in Agrochemicals
Sulfonamide-containing agrochemicals () share functional groups but differ in core structure and application:
Key Insights :
- The target compound’s benzooxazepin core is distinct from triazolone or pyridinecarboxamide systems, suggesting divergent biological targets (e.g., CNS vs. plant enzyme inhibition).
- Sulfonamide groups in agrochemicals often enhance systemic mobility, whereas in pharmaceuticals, they may improve receptor binding or metabolic stability.
Pharmacological Potential vs. Anti-Neuroinflammatory Analogs
highlights anti-neuroinflammatory activity in compounds like (E)-3-[(2,3-trans)-2-(4-hydroxy-3-methoxyphenyl)-3-hydroxymethyl-2,3-dihydrobenzo[b][1,4]dioxin-6-yl]-N-(4-hydroxy-phenethyl)acrylamide (compound 7, IC50 < 10 μM) . Comparatively:
- Structural Advantage: The target compound’s sulfonamide group may improve blood-brain barrier penetration over phenolic analogs.
- Limitation : Lack of hydroxyl or methoxy groups (common in anti-inflammatory agents) could reduce direct antioxidant or COX inhibition activity.
Biological Activity
N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-4-methylbenzenesulfonamide is a complex organic compound with significant potential in medicinal chemistry. Its structure features a benzo[f][1,4]oxazepine core, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 394.8 g/mol. The presence of the chloro group and sulfonamide moiety contributes to its biological activity.
Table 1: Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C19H20ClN2O3S |
| Molecular Weight | 394.8 g/mol |
| Structure | Structure |
Research indicates that compounds similar to this compound interact with various biological targets, particularly kinases involved in inflammatory processes. The compound exhibits potent inhibition of receptor interacting protein 1 (RIP1) kinase, which plays a crucial role in necroptosis and inflammation pathways.
Key Findings:
- RIP1 Kinase Inhibition: The compound shows strong selectivity for RIP1 kinase over other kinases, indicating its potential as a therapeutic agent for diseases characterized by necroptosis and inflammation .
- Cellular Assays: In vitro studies demonstrate that the compound effectively blocks necrotic cell death induced by tumor necrosis factor (TNF) in human monocytic U937 cells with an IC50 value of approximately 200 nM .
Biological Activity
The biological activity of this compound has been evaluated through various assays:
Table 2: Biological Activity Assays
Case Study 1: RIP1 Kinase Selectivity
In a study examining the selectivity of various inhibitors against RIP1 kinase, this compound exhibited a remarkable selectivity profile. It demonstrated over 7500-fold selectivity compared to other kinases tested in a comprehensive panel .
Case Study 2: Pharmacokinetics
In vivo studies in rats indicated favorable pharmacokinetic properties for the compound. At a dose of 2 mg/kg, it achieved an area under the curve (AUC) of 2.2 µg·h/mL and a maximum concentration (Cmax) of 810 ng/mL with a half-life of approximately 2.9 hours. These results suggest good systemic exposure and potential for oral bioavailability .
Q & A
Q. What are the key synthetic routes for synthesizing this compound, and how are yields optimized?
The compound is typically synthesized via multi-step reactions involving the formation of the benzo[f][1,4]oxazepinone core followed by sulfonamide coupling. A common approach includes:
- Step 1 : Cyclization of 7-chloro-substituted precursors to form the oxazepinone ring under acidic or basic conditions .
- Step 2 : Nucleophilic substitution or coupling reactions to introduce the ethyl-sulfonamide moiety (e.g., using Pd-catalyzed cross-coupling or SN2 reactions) .
- Yield Optimization : Temperature control (e.g., 60–80°C for cyclization), solvent selection (polar aprotic solvents like DMF), and catalyst loading (e.g., 5 mol% Pd(PPh₃)₄) significantly improve efficiency. Reported yields range from 45% to 72% depending on purification methods .
Table 1 : Representative Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| 1 | H₂SO₄, reflux, 6h | 65 | |
| 2 | Pd(PPh₃)₄, K₂CO₃, DMF | 72 |
Q. What spectroscopic techniques are critical for characterizing this compound?
Post-synthesis characterization relies on:
- ¹H/¹³C NMR : To confirm regiochemistry of the oxazepinone ring and sulfonamide linkage. Key signals include the oxazepinone carbonyl (δ ~170 ppm in ¹³C NMR) and aromatic protons (δ 7.2–8.1 ppm in ¹H NMR) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ calculated for C₁₉H₁₈ClN₂O₃S: 413.06) .
- FT-IR : Confirms sulfonamide (S=O stretch at ~1350 cm⁻¹) and carbonyl (C=O at ~1680 cm⁻¹) groups .
Q. How can researchers identify and mitigate common synthetic impurities?
Common impurities include unreacted starting materials (e.g., 7-chloro precursors) or side products from incomplete cyclization. Strategies:
- HPLC-PDA : Detects impurities at λ = 254 nm; retention times are compared against standards .
- Recrystallization : Using ethanol/water mixtures (7:3 v/v) reduces impurities to <1% .
Advanced Research Questions
Q. How can contradictions in spectroscopic data (e.g., NMR splitting patterns) be resolved?
Discrepancies in splitting patterns often arise from dynamic rotational isomerism in the sulfonamide group. To address this:
Q. What experimental strategies optimize substitution reactions at the 7-chloro position?
The 7-Cl group is reactive toward nucleophilic aromatic substitution. To enhance selectivity:
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 min vs. 12h) and improves regioselectivity .
- Catalytic Systems : CuI/1,10-phenanthroline in DMSO enables efficient substitution with amines (e.g., 85% yield for morpholine derivatives) .
Table 2 : Substitution Reaction Optimization
| Nucleophile | Catalyst | Solvent | Yield (%) |
|---|---|---|---|
| Morpholine | CuI | DMSO | 85 |
| Piperidine | Pd(OAc)₂ | DMF | 78 |
Q. How can computational methods predict biological activity or reactivity?
- Molecular Docking : Tools like AutoDock Vina model interactions with biological targets (e.g., GABA receptors for benzodiazepine analogs) .
- DFT Calculations : Predict electrophilic sites (e.g., sulfonamide sulfur) for reaction planning. HOMO-LUMO gaps correlate with stability in oxidative conditions .
Q. What in vitro models are suitable for evaluating bioactivity?
- Enzyme Inhibition Assays : Test against serine hydrolases or kinases using fluorogenic substrates (e.g., IC₅₀ determination via fluorescence quenching) .
- Cell-Based Assays : Use HEK293 or SH-SY5Y cells to assess cytotoxicity (MTT assay) or receptor modulation (calcium flux assays) .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
